molecular formula C15H27BrN2O B13947155 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

Cat. No.: B13947155
M. Wt: 331.29 g/mol
InChI Key: ZPYLRTUVAQYSND-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(bromomethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the amino and methylbutanone groups under controlled conditions to ensure the desired stereochemistry and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)propan-1-one
  • 2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
  • 8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One

Uniqueness

What sets 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one apart from similar compounds is its bromomethyl group, which provides unique reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for developing targeted therapies and studying protein-ligand interactions .

Properties

Molecular Formula

C15H27BrN2O

Molecular Weight

331.29 g/mol

IUPAC Name

2-amino-1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C15H27BrN2O/c1-11(2)13(17)14(19)18-8-7-15(10-18)5-3-12(9-16)4-6-15/h11-13H,3-10,17H2,1-2H3

InChI Key

ZPYLRTUVAQYSND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CBr)N

Origin of Product

United States

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